Propoxycarbazone sodium

描述

属性

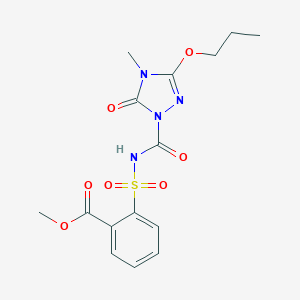

IUPAC Name |

sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQGDDUXDKCWRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N4NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034864 | |

| Record name | Propoxycarbazone-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C), In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) | |

| Record name | Propoxycarbazone-sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.42 at 20 °C | |

| Record name | Propoxycarbazone-sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1X10-8 Pa at 20 °C | |

| Record name | Propoxycarbazone-sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline powder | |

CAS No. |

181274-15-7 | |

| Record name | Propoxycarbazone-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYCARBAZONE-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7Z8Z1D27B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propoxycarbazone-sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230-240 °C (decomposes) | |

| Record name | Propoxycarbazone-sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propoxycarbazone-Sodium: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycarbazone-sodium (B61276), a potent sulfonylurea herbicide, has played a significant role in modern agriculture. This document provides an in-depth technical overview of its discovery and the primary synthesis pathways. Detailed experimental protocols for key reaction steps are provided, along with a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of the chemical processes involved in the production of this important herbicide.

Introduction

Propoxycarbazone-sodium is a post-emergence herbicide valued for its efficacy in controlling a wide range of grass and broadleaf weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This targeted mechanism of action has made it a valuable tool for integrated weed management programs. The discovery and development of propoxycarbazone-sodium represent a significant advancement in agrochemical research, leading to a highly effective and selective herbicide. This guide will explore the key synthetic routes developed for its commercial production.

Discovery and Development

The discovery of propoxycarbazone-sodium was the result of extensive research and development in the field of sulfonylurea herbicides. The core focus of this research was to identify compounds with high herbicidal activity, selectivity for target crops, and a favorable environmental profile. The development process involved the synthesis and screening of numerous analogues to optimize the chemical structure for maximum efficacy and desired physicochemical properties. U.S. Patents 6,147,221 and 6,160,125 are key documents that describe the manufacturing processes for propoxycarbazone-sodium and structurally related compounds.[1]

Synthesis Pathways

Two primary synthesis pathways for propoxycarbazone-sodium have been prominently described in the literature. The first and more detailed route commences with 2-amino-4,6-dimethoxypyrimidine (B117758). A second, more general approach, involves the reaction of a pre-formed substituted triazolone ring with a sulfonyl isocyanate.

Pathway 1: Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This multi-step synthesis is a widely recognized route for the commercial production of propoxycarbazone-sodium.[2] The key stages of this pathway are outlined below.

Experimental Protocol:

Step 1: Sulfonylation of 2-Amino-4,6-dimethoxypyrimidine

-

Reaction: 2-Amino-4,6-dimethoxypyrimidine is reacted with 2-(chlorosulfonyl)benzoic acid methyl ester.

-

Reagents and Conditions: The reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in a solvent like dichloromethane.[2]

-

Procedure: To a solution of 2-amino-4,6-dimethoxypyrimidine in dichloromethane, 2-(chlorosulfonyl)benzoic acid methyl ester and triethylamine are added portion-wise while maintaining a controlled temperature. The reaction mixture is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up by washing with an acidic aqueous solution and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the sulfonamide intermediate.

Step 2: Coupling with Propyl Chloroformate

-

Reaction: The sulfonamide intermediate is coupled with propyl chloroformate.

-

Reagents and Conditions: This reaction is typically performed in acetone (B3395972) with potassium carbonate as the base.[2]

-

Procedure: The sulfonamide intermediate is dissolved in acetone, and potassium carbonate is added to the suspension. Propyl chloroformate is then added dropwise, and the mixture is stirred at room temperature. The progress of the reaction is monitored. Once the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated to yield the carbamate-protected sulfonylurea precursor.

Step 3: Cyclization to the Triazolone Ring

-

Reaction: The carbamate-protected precursor undergoes cyclization with hydrazine (B178648) hydrate (B1144303).

-

Reagents and Conditions: The reaction is conducted in ethanol (B145695) under reflux conditions.[2]

-

Procedure: The precursor is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux and maintained at that temperature for several hours. After cooling, the product may precipitate and can be collected by filtration.

Step 4: Oxidation

-

Reaction: The triazolone ring is formed through oxidation.

-

Reagents and Conditions: Oxidation can be achieved using iodine or by bubbling air through the reaction mixture.[2]

-

Procedure: The product from the previous step is dissolved in a suitable solvent, and the oxidizing agent is introduced. The reaction is monitored until the starting material is consumed.

Step 5: Neutralization to Form Propoxycarbazone-Sodium

-

Reaction: The resulting propoxycarbazone acid is neutralized with sodium hydroxide (B78521).

-

Reagents and Conditions: The neutralization is carried out in aqueous methanol, followed by crystallization from an isopropanol-water mixture.[2]

-

Procedure: The propoxycarbazone acid is dissolved in methanol, and a stoichiometric amount of aqueous sodium hydroxide is added. The resulting solution is then added to a mixture of isopropanol (B130326) and water to induce crystallization of propoxycarbazone-sodium. The solid product is collected by filtration, washed, and dried.

Synthesis Pathway of Propoxycarbazone-Sodium (Pathway 1)

Caption: A multi-step synthesis of propoxycarbazone-sodium.

Pathway 2: Synthesis from a Substituted Triazolone

This alternative pathway involves the reaction of a pre-synthesized triazolone intermediate with a sulfonyl isocyanate.

Experimental Protocol:

-

Reaction: 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-1-carboxamide is reacted with methyl 2-(chlorosulfonyl)benzoate in the presence of a base to yield propoxycarbazone-sodium.[3]

-

Procedure: The specific details for this reaction, including the choice of base and solvent, are proprietary and less detailed in publicly available literature. However, it represents a convergent approach where two key intermediates are synthesized separately and then combined in the final step.

Synthesis Pathway of Propoxycarbazone-Sodium (Pathway 2)

Caption: A convergent synthesis of propoxycarbazone-sodium.

Quantitative Data

Detailed quantitative data for each step of the synthesis of propoxycarbazone-sodium, such as reaction yields and purity, are often proprietary and not fully disclosed in public literature. However, analytical data for the final product and its metabolites are available from regulatory documents.

| Parameter | Value/Range | Reference |

| Recovery of Propoxycarbazone-Sodium (in fortified wheat samples) | ||

| Green Material | 86 - 103% | [4] |

| Straw | 77 - 96% | [4] |

| Grain | 78 - 96% | [4] |

| Stability in Storage (Freezer) | Stable for at least 540 days in wheat material | [4] |

| Metabolites Identified | 2-hydroxypropoxy MKH 6561 (M01), N-desmethyl MKH 6561 (M03), Sulfonamide methyl ester (M05), Sulfonamide acid (M06), Saccharin (M07) | [4][5] |

Conclusion

The synthesis of propoxycarbazone-sodium is a well-established multi-step process that has been optimized for commercial production. The primary route, starting from 2-amino-4,6-dimethoxypyrimidine, involves a series of robust chemical transformations to construct the final sulfonylurea herbicide. While detailed in-process quantitative data is limited in the public domain, the overall pathways are well-documented. Further research into more efficient and sustainable synthetic methodologies continues to be an area of interest in the field of agrochemical development. This technical guide provides a foundational understanding of the discovery and synthesis of this important herbicide for professionals in the field.

References

- 1. WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]

- 2. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]

- 3. Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. bayer.com [bayer.com]

Propoxycarbazone sodium chemical properties and structure elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycarbazone-sodium (B61276) is a selective post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is effective against a variety of grass and broadleaf weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a detailed overview of the chemical properties, structural elucidation, and analytical methodologies for propoxycarbazone-sodium, intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science and drug development.

Chemical Properties and Structure

Propoxycarbazone-sodium is the sodium salt of propoxycarbazone. Its chemical structure and properties are summarized below.

Table 1: Chemical Properties of Propoxycarbazone-Sodium

| Property | Value | Reference(s) |

| IUPAC Name | sodium (2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide | [1] |

| CAS Number | 181274-15-7 | [1] |

| Molecular Formula | C₁₅H₁₇N₄NaO₇S | [1] |

| Molecular Weight | 420.37 g/mol | [1] |

| Appearance | Colorless crystalline powder | [1] |

| Melting Point | 230-240 °C (decomposes) | [1] |

| Boiling Point | Decomposes before boiling | |

| Density | 1.42 g/cm³ at 20 °C | [1] |

| Vapor Pressure | < 1 x 10⁻⁸ Pa at 20 °C | [1] |

| pKa | 2.1 (for the parent acid, propoxycarbazone) | [1] |

| Solubility | Water: 42 g/L (pH 7-9 at 20 °C) Dichloromethane: 1.5 g/L (20 °C) n-heptane, xylene, isopropanol: < 0.1 g/L (20 °C) | [1] |

Structural Elucidation

The structural confirmation of propoxycarbazone-sodium is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, the methoxy (B1213986) and propoxy groups, and the methyl group on the triazolinone ring. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene (B1212753) protons of the propoxy group would exhibit characteristic splitting patterns (a triplet for the terminal methyl and a sextet for the adjacent methylene), and the methoxy and triazolinone-methyl protons would appear as singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for all 15 carbon atoms in the molecule. The carbonyl carbons of the ester and triazolinone groups would be expected to resonate at the most downfield shifts (around 160-170 ppm). The aromatic carbons would appear in the 120-140 ppm region, while the aliphatic carbons of the propoxy and methyl groups would be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of propoxycarbazone-sodium, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable technique for analyzing this polar and thermally labile compound.

Expected Fragmentation Pathway: In a tandem mass spectrometry (MS/MS) experiment, the precursor ion of propoxycarbazone (the anionic form, [M-Na]⁻) would be expected to fragment at several key locations. A plausible fragmentation pathway is outlined below. The initial loss of the propoxy group from the triazolinone ring is a likely fragmentation step. Cleavage of the sulfonylurea bridge is also a characteristic fragmentation pattern for this class of compounds, leading to the formation of ions corresponding to the substituted phenylsulfonyl and the triazolinone moieties.

Figure 1: Plausible ESI-MS/MS fragmentation pathway for propoxycarbazone.

Herbicidal Mode of Action

Propoxycarbazone-sodium's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2]. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants[2].

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants. The selectivity of propoxycarbazone-sodium is attributed to the differential metabolism rates of the herbicide in tolerant crops versus susceptible weeds.

References

Environmental fate and degradation of propoxycarbazone sodium

An In-depth Technical Guide: Environmental Fate and Degradation of Propoxycarbazone Sodium

Introduction

This compound is a post-emergence sulfonylurea herbicide used for the control of various grass and broadleaf weeds in wheat and triticale crops.[1][2][3] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for plant amino acid synthesis.[1][2][3] Understanding the environmental fate and degradation of this active ingredient is paramount for assessing its potential environmental impact, including its persistence in soil and water, mobility, and the nature of its degradation products. This guide provides a comprehensive overview of the environmental behavior of this compound, tailored for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is highly soluble in water and mobile in soils, indicating a potential to leach into groundwater.[1] However, its actual field behavior can be complex. Key properties are summarized in the table below.

| Property | Value | Reference |

| Water Solubility | High | --INVALID-LINK--[1] |

| Vapor Pressure | Low (volatilization not expected to be significant) | --INVALID-LINK--[2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 68 - 538 (indicates high to low mobility) | --INVALID-LINK--[4] |

| Persistence in Soil | Not persistent | --INVALID-LINK--[1] |

| Persistence in Aquatic Systems | Persistent | --INVALID-LINK--[1] |

Degradation in the Terrestrial Environment (Soil)

The degradation of this compound in soil is a critical aspect of its environmental fate, primarily occurring through microbial metabolism and various abiotic processes.[2]

Soil Metabolism and Dissipation Rates

Field and laboratory studies have shown a range of dissipation times for this compound, influenced by soil type, organic matter content, and microbial activity. The dissipation in soil often follows non-linear kinetics, such as the First Order Multi-Compartment (FOMC) model.[5]

| Study Type | Soil Type / Conditions | Half-life (DT50) | Reference |

| Field Dissipation | Various (USA & Europe) | 4 - 54 days | --INVALID-LINK--[2] |

| Field Study | Loam Soil | 31 days | --INVALID-LINK--[5] |

| Field Study | Sandy Loam / Clay Loam | 54 days | --INVALID-LINK--[5] |

| Soil Metabolism (Lab) | N/A | 77 - 103 days | --INVALID-LINK--[2] |

| Soil Metabolism (Lab) | German Soils | 9 - 47 days | --INVALID-LINK--[2] |

| Aerobic Biodegradation | 8 Soil Types (20°C) | Median of 60 days | --INVALID-LINK--[4] |

Soil Degradation Pathway and Metabolites

In soil, this compound degrades into several major metabolites. The primary transformation products include:

-

Sulfonamide acid

-

Saccharin

-

4-hydroxysaccharin

-

N-desmethyl MKH 6561 (minor)[6]

-

2-hydroxypropoxy MKH 6561 (minor)[6]

With the exception of 4-hydroxysaccharin, these metabolites are generally of equal or greater mobility than the parent compound.[2]

Experimental Protocol: Aerobic Soil Metabolism Study

A standardized protocol, such as OECD Guideline 307, is typically followed for assessing aerobic soil metabolism.

-

Test Substance : Radiolabeled ([¹⁴C]) this compound is used to trace the parent compound and its metabolites.

-

Soil Selection : At least three different soil types are chosen, varying in texture, organic carbon content, pH, and microbial biomass.

-

Sample Preparation : Soil samples are passed through a 2 mm sieve and their moisture content is adjusted to 40-60% of maximum water holding capacity.

-

Application : The radiolabeled test substance is applied to the soil samples at a rate representative of the intended agricultural use.

-

Incubation : Samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that traps CO₂ and other volatile compounds.

-

Sampling and Analysis : Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days). Soil is extracted using appropriate solvents (e.g., acetonitrile/water).

-

Quantification : Extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites. Non-extractable residues are quantified by combustion analysis.

-

Data Analysis : The dissipation rates (DT₅₀ and DT₉₀) for the parent compound are calculated using appropriate kinetic models (e.g., first-order or FOMC).

Degradation in the Aquatic Environment

In aquatic systems, the degradation of this compound is influenced by photolysis and microbial activity, while hydrolysis is generally a slow process.[2]

Hydrolysis and Photolysis

This compound is stable to hydrolysis at environmentally relevant pH levels.[4] However, photodegradation plays a more significant role in its dissipation in water.[5] Studies have also demonstrated that Advanced Oxidation Processes (AOPs) can dramatically accelerate its degradation.

| Degradation Process | Conditions | Half-life (DT50) | Pseudo-first order rate constant (k) | Reference |

| Aqueous Photolysis | pH 7 water, 40°N latitude | 37 - 94 days | - | --INVALID-LINK--[2] |

| Ozone (O₃) | Aqueous solution | - | ~10⁻⁴ s⁻¹ | --INVALID-LINK--[7] |

| O₃ / UV | Aqueous solution | - | ~10⁻³ s⁻¹ | --INVALID-LINK--[7] |

| Fenton Process | 14 mM H₂O₂ | 5 seconds | - | --INVALID-LINK--[7] |

The Fenton process was identified as the most efficient method, achieving 90% conversion in 60 seconds under specific lab conditions.[5][7]

Aquatic Degradation Pathway

In aqueous biodegradation studies, the major metabolite formed is propoxycarbazone-carboxylic acid, which can be stable for extended periods.[4] Photodegradation in water can lead to the formation of several transformation products through cleavage and isomerization.[5]

Experimental Protocol: Aqueous Photolysis Study

A typical aqueous photolysis study follows guidelines like OECD 316.

-

Test Solution : A sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of radiolabeled this compound is prepared.

-

Light Source : A light source that simulates the spectrum and intensity of natural sunlight is used (e.g., a xenon arc lamp with appropriate filters).

-

Experimental Setup : The test solution is placed in temperature-controlled quartz cells, which are transparent to UV light. Dark controls, wrapped in aluminum foil, are run in parallel to account for non-photolytic degradation.

-

Irradiation : Samples are irradiated continuously, with the light intensity monitored.

-

Sampling : Aliquots of the solution are taken from both irradiated and dark control samples at specific time intervals.

-

Analysis : Samples are analyzed by HPLC with a radioactivity detector to determine the concentration of the parent compound and any major photoproducts (>10% of applied radioactivity).

-

Calculation : The first-order rate constant and photolysis half-life are calculated for the irradiated samples after correcting for any degradation observed in the dark controls. The environmental half-life is then extrapolated based on season and latitude.

Summary of Ecotoxicological Profile

This compound exhibits low toxicity to a wide range of non-target fauna. However, consistent with its mode of action, it poses a risk to non-target plants.

-

Birds and Mammals : Practically non-toxic.[2]

-

Aquatic Organisms : Practically non-toxic to warm and cold water fish and daphnids.[2]

-

Bees and Earthworms : Low toxicity to honeybees[1] and moderately toxic to earthworms.[1]

-

Non-target Plants : Poses a risk to non-target terrestrial and aquatic plants through spray drift and runoff.[2][8] It is highly toxic to duckweed, a vascular aquatic plant.[8]

References

- 1. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Propoxycarbazone [sitem.herts.ac.uk]

- 4. This compound | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bayer.com [bayer.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Propoxycarbazone-Sodium: A Technical Guide to its Mode of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycarbazone-sodium (B61276) is a selective post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. Its herbicidal activity stems from the potent and specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth exploration of the mode of action of propoxycarbazone-sodium, detailing its molecular target, biochemical effects, and physiological consequences in susceptible plant species. The guide includes a summary of quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Propoxycarbazone-sodium is utilized for the control of a range of annual and perennial grasses and some broadleaf weeds in wheat and triticale.[1] Its efficacy is rooted in its ability to disrupt a fundamental metabolic pathway unique to plants and microorganisms, making it a valuable tool in modern agriculture. Understanding the precise mode of action at a molecular and physiological level is crucial for its effective and sustainable use, as well as for the development of new herbicidal compounds and the management of herbicide resistance.

Molecular Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of propoxycarbazone-sodium is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are vital for cell division and plant growth.[3]

Propoxycarbazone-sodium acts as a potent inhibitor of ALS.[4] Structural studies of Arabidopsis thaliana AHAS in complex with propoxycarbazone have revealed that the herbicide binds to a site at the entrance of the substrate access channel, effectively blocking the entry of the enzyme's natural substrates, pyruvate (B1213749) and α-ketobutyrate.[5][6] The triazolinone ring of propoxycarbazone is inserted deepest into the herbicide binding site.[5] This binding is non-competitive, meaning the herbicide does not directly compete with the substrates for the active site itself but rather prevents their access.[5]

The inhibition of ALS by propoxycarbazone-sodium is a slow, tight-binding process, characteristic of many ALS-inhibiting herbicides.[3] This leads to a rapid cessation of the synthesis of valine, leucine, and isoleucine.

Visualization of the Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by Propoxycarbazone-Sodium

Physiological and Biochemical Effects in Plants

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of physiological and biochemical events in susceptible plants, ultimately leading to their death.

Uptake and Translocation

Propoxycarbazone-sodium is readily absorbed by both the roots and foliage of plants.[4] Following absorption, it is translocated throughout the plant via both the xylem and phloem, accumulating in meristematic tissues and other areas of active growth.[4][7] This systemic movement ensures that the herbicide reaches its site of action in the growing points of the plant.

Symptomology

The symptoms of propoxycarbazone-sodium injury are characteristic of ALS-inhibiting herbicides and typically appear within one to two weeks after application. These symptoms include:

-

Stunting of growth: The inhibition of cell division in meristematic regions leads to a rapid cessation of plant growth.[7]

-

Chlorosis: A yellowing of the leaves, particularly the newer growth, due to the disruption of chloroplast development and function.[7]

-

Necrosis: The death of plant tissue, often appearing as browning or purpling of the leaves, is a later-stage symptom.[7]

Metabolic Fate

In tolerant plants, such as wheat, propoxycarbazone-sodium is metabolized into non-phytotoxic compounds. The primary metabolic pathway involves hydroxylation of the propoxy side chain, forming 2-hydroxypropoxy-propoxycarbazone, which is then further conjugated. In susceptible plants, this metabolic degradation is significantly slower, allowing the parent compound to accumulate and exert its inhibitory effect on ALS.

Quantitative Data

The efficacy of propoxycarbazone-sodium is dependent on the dose applied and the susceptibility of the target weed species.

Table 1: Dose-Response Data for Propoxycarbazone-Sodium on Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | Parameter | Value | Reference |

| Bromus japonicus | Susceptible (S1) | GR50 (g ai ha⁻¹) | 15.6 | [1] |

| Bromus japonicus | Resistant (R1) | GR50 (g ai ha⁻¹) | 158.4 | [1] |

| Bromus japonicus | Resistant (R2) | GR50 (g ai ha⁻¹) | 146.7 | [1] |

| Bromus japonicus | Resistant (R3) | GR50 (g ai ha⁻¹) | 135.9 | [1] |

| Lamium amplexicaule | Susceptible (DPS) | GR50 (g ai ha⁻¹) | 10.3 | [2] |

| Lamium amplexicaule | Resistant (MCK) | GR50 (g ai ha⁻¹) | >176 | [2] |

GR50: The herbicide rate required to cause a 50% reduction in plant growth (dry biomass).

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies used for assessing the activity of ALS-inhibiting herbicides.

Objective: To determine the in vitro inhibitory effect of propoxycarbazone-sodium on ALS activity.

Materials:

-

Young leaf tissue from a susceptible plant species (e.g., pea, Pisum sativum)

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5) containing 10 mM sodium pyruvate, 5 mM MgCl₂, 10 µM FAD, 1 mM DTT, and 10% (v/v) glycerol.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 20 mM sodium pyruvate, 10 mM MgCl₂, and 20 µM FAD.

-

Propoxycarbazone-sodium stock solution of known concentration.

-

Creatine (B1669601) solution (0.5% w/v).

-

α-naphthol solution (5% w/v in 2.5 M NaOH).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing assay buffer, the enzyme extract, and varying concentrations of propoxycarbazone-sodium. Include a control with no herbicide.

-

Incubate the reaction mixtures at 37°C for 1 hour.

-

Stop the reaction by adding 50 µL of 6 M H₂SO₄. This also decarboxylates the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to complete the decarboxylation.

-

-

Colorimetric Detection:

-

Add 100 µL of creatine solution and 100 µL of α-naphthol solution to each reaction tube.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each propoxycarbazone-sodium concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Herbicide Uptake and Translocation Study using Radiolabeled Propoxycarbazone-Sodium

This protocol outlines a general method for assessing the absorption and movement of propoxycarbazone-sodium in plants.

Objective: To quantify the uptake and translocation of propoxycarbazone-sodium in a susceptible plant species.

Materials:

-

¹⁴C-labeled propoxycarbazone-sodium of known specific activity.

-

Susceptible test plants grown to a specific growth stage.

-

Microsyringe for herbicide application.

-

Leaf washing solution (e.g., 10% methanol (B129727) in water).

-

Scintillation vials and scintillation cocktail.

-

Liquid Scintillation Counter (LSC).

-

Biological oxidizer.

-

Phosphor imager or X-ray film for autoradiography.

Procedure:

-

Herbicide Application:

-

Apply a known amount of ¹⁴C-propoxycarbazone-sodium solution to a specific leaf of each test plant using a microsyringe.

-

-

Harvesting:

-

Harvest plants at various time points after treatment (e.g., 6, 24, 48, and 72 hours).

-

-

Quantification of Uptake:

-

Wash the treated leaf with the leaf washing solution to remove unabsorbed herbicide.

-

Measure the radioactivity in the leaf wash using LSC.

-

Uptake is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.

-

-

Quantification of Translocation:

-

Section the plant into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

-

Combust the dried plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.

-

Translocation is expressed as the percentage of absorbed radioactivity found in plant parts other than the treated leaf.

-

-

Visualization of Translocation (Autoradiography):

-

Press and dry whole plants.

-

Expose the dried plants to a phosphor imager screen or X-ray film.

-

The resulting image will show the distribution of the radiolabeled herbicide within the plant.

-

Quantitative Analysis of Propoxycarbazone-Sodium and its Metabolites in Plant Tissues by UHPLC-MS/MS

This protocol is based on a published method for the determination of propoxycarbazone and its primary metabolite, 2-hydroxy-propoxycarbazone.

Objective: To accurately quantify the concentration of propoxycarbazone-sodium and its major metabolite in various plant matrices.

Materials:

-

Plant tissue samples (e.g., leaves, stems, roots).

-

Water (LC-MS grade).

-

Formic acid.

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Analytical standards of propoxycarbazone and 2-hydroxy-propoxycarbazone.

Procedure:

-

Sample Preparation (QuEChERS method):

-

Homogenize 10 g of the plant sample with 10 mL of water.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously and then centrifuge.

-

-

Clean-up (d-SPE):

-

Take an aliquot of the acetonitrile supernatant and add the d-SPE sorbents.

-

Vortex and centrifuge.

-

-

UHPLC-MS/MS Analysis:

-

Filter the cleaned-up extract.

-

Inject an aliquot into the UHPLC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a mobile phase gradient of water and acetonitrile with formic acid.

-

Detect and quantify the parent compound and its metabolite using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Construct matrix-matched calibration curves using the analytical standards.

-

Quantify the concentrations of propoxycarbazone and its metabolite in the samples based on the calibration curves.

-

Conclusion

Propoxycarbazone-sodium is a highly effective herbicide that targets a crucial and specific enzyme in the plant's branched-chain amino acid biosynthesis pathway. Its mode of action, involving the potent inhibition of acetolactate synthase, leads to a cascade of physiological and biochemical events that result in the death of susceptible weeds. A thorough understanding of its molecular interactions, uptake, translocation, and metabolism is essential for its judicious use in agriculture and for the ongoing development of novel weed management strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

Propoxycarbazone-Sodium: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and mode of action of propoxycarbazone-sodium (B61276), a post-emergence herbicide. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical and Physical Properties

Propoxycarbazone-sodium is a colorless, odorless crystalline powder.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H17N4NaO7S | [1][2][3] |

| Molecular Weight | 420.37 g/mol | [1][4] |

| Melting Point | 230-240 °C (decomposes) | [1][2] |

| Boiling Point | 546 °C at 760 mmHg | [2][3] |

| Density | 1.42 g/cm³ at 20 °C | [1][3] |

| Vapor Pressure | <1 x 10⁻⁸ Pa at 20 °C | [1][3] |

| pKa | 2.1 (for the free acid) | [2] |

| LogP (octanol-water partition coefficient) | -0.30 (pH 4), -1.55 (pH 7), -1.59 (pH 9) | [1] |

| Water Solubility (at 20 °C) | 2.9 g/L (pH 4.5), 42 g/L (pH 7-9) | [2][3] |

| Solubility in Organic Solvents (g/L at 20 °C) | Dichloromethane: 1.5, n-heptane: <0.1, Xylene: <0.1, Isopropanol: <0.1, Dimethylsulfoxide: 190, Acetonitrile: 0.9 | [1][2][3] |

Synthesis of Propoxycarbazone-Sodium

The synthesis of propoxycarbazone-sodium is a multi-step process.[5][6] A common method involves the reaction of 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate with methyl 2-sulfonylchloride benzoate (B1203000) in the presence of a base.[1]

Another described synthesis pathway starts with methyl thioisocyanate and n-propanol to prepare an intermediate triazolinone, which is then reacted with a sulfonyl isocyanate.[3]

Detailed Experimental Protocol

A representative synthesis protocol is as follows:

-

Formation of the Triazolinone Intermediate: Methyl thioisocyanate is reacted with n-propanol to form the corresponding triazolinone intermediate.

-

Reaction with Sulfonyl Isocyanate: The triazolinone intermediate is then reacted with a sulfonyl isocyanate, such as methyl 2-(isocyanatosulfonyl)benzoate.

-

Formation of the Sodium Salt: The resulting propoxycarbazone is neutralized with sodium hydroxide (B78521) to form the final product, propoxycarbazone-sodium.[5][6]

The overall reaction can be visualized as follows:

Caption: Synthesis pathway of propoxycarbazone-sodium.

Mode of Action

Propoxycarbazone-sodium is a post-emergence herbicide that is effective against various annual and perennial grasses, as well as some broad-leaved weeds in wheat, rye, and triticale.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6][7]

ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, propoxycarbazone-sodium disrupts protein synthesis, leading to the cessation of cell growth and ultimately the death of the target plant.[2] The herbicide is absorbed through both the leaves and roots and is translocated throughout the plant.[5][6]

Caption: Mode of action of propoxycarbazone-sodium.

Experimental Workflow for Efficacy Testing

A typical experimental workflow to evaluate the efficacy of propoxycarbazone-sodium as a herbicide is outlined below. This protocol can be adapted for various target weed species and environmental conditions.

Experimental Protocol

-

Plant Cultivation: Grow target weed species and crop species (e.g., wheat) in a controlled environment (greenhouse or growth chamber) from seeds in pots containing a standardized soil mix.

-

Herbicide Application: At a specific growth stage of the plants (e.g., 2-4 leaf stage), apply propoxycarbazone-sodium at various concentrations. Application can be done using a laboratory sprayer to simulate field conditions. Include a control group that is sprayed with a blank formulation (without the active ingredient).

-

Evaluation: Assess the herbicidal effect at set time points after application (e.g., 7, 14, and 21 days). Efficacy is typically evaluated by visual assessment of plant injury (e.g., chlorosis, necrosis, stunting) on a percentage scale and by measuring the reduction in plant biomass (fresh or dry weight) compared to the control group.

-

Data Analysis: Analyze the dose-response relationship to determine the effective dose (ED) values, such as the ED50 (the dose causing 50% inhibition of growth).

Caption: Experimental workflow for herbicide efficacy testing.

References

- 1. Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. echemi.com [echemi.com]

- 4. accustandard.com [accustandard.com]

- 5. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]

- 6. Propoxycarbazone [sitem.herts.ac.uk]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Propoxycarbazone-Sodium: An In-depth Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycarbazone-sodium (B61276), a post-emergence herbicide from the sulfonylamino-carbonyl-triazolinone group, is utilized for the control of grass and broadleaf weeds in various cereal crops. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall toxicological and environmental profile. This technical guide provides a comprehensive overview of the degradation pathways of propoxycarbazone-sodium, detailing the chemical transformations it undergoes in various environmental compartments. The information presented herein is intended to support research, environmental risk assessment, and the development of related chemical entities.

Chemical Structure

Propoxycarbazone-sodium has the chemical formula C₁₅H₁₇N₄NaO₇S.[1][2] Its structure consists of a triazolinone ring linked to a phenylsulfonylurea moiety.

Degradation in Soil

The degradation of propoxycarbazone-sodium in soil is a multifaceted process influenced by both microbial activity and abiotic factors. The persistence of this herbicide in soil is generally considered to be low to moderate.

Aerobic Soil Metabolism

Under aerobic conditions, propoxycarbazone-sodium degrades with reported half-lives ranging from 31 to 103 days.[3] The rate of degradation is influenced by soil properties, with faster dissipation observed in soils with higher organic carbon content. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of several key metabolites.

Key Soil Metabolites:

-

N-methylpropoxytriazolinone: A major metabolite formed through the breakdown of the parent molecule.[1]

-

Propoxycarbazone-sulfonamide methyl ester: An intermediate product of the degradation process.

-

Sulfonamide acid: Resulting from the hydrolysis of the ester group.

-

Saccharin: A further breakdown product.

-

4-hydroxysaccharin: A hydroxylated derivative of saccharin.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of propoxycarbazone-sodium is less prevalent in publicly available literature. However, regulatory summary documents indicate that it can be transformed by anaerobic microorganisms.

Degradation in Aquatic Systems

Propoxycarbazone-sodium is relatively persistent in aquatic environments and is stable to hydrolysis under typical environmental pH conditions.[1] The primary routes of degradation in water are photolysis and, to a lesser extent, microbial degradation.

Photodegradation

In the presence of light, propoxycarbazone-sodium undergoes photodegradation. Laboratory studies have shown environmental half-lives in water ranging from 37 to 94 days.[4][5] The degradation kinetics in water often follow pseudo-first-order kinetics.[3][6] Advanced Oxidation Processes (AOPs), such as those involving ozone, UV radiation, and hydrogen peroxide, have been shown to significantly accelerate the degradation of propoxycarbazone-sodium in water.[3][6]

Key Aquatic Degradation Product:

-

Propoxycarbazone-carboxylic acid: A major and stable metabolite formed during aqueous metabolism experiments.[4]

Degradation in Plants

In plants, such as wheat, propoxycarbazone-sodium is metabolized into several compounds. The primary metabolic pathway involves hydroxylation and hydrolysis.

Key Plant Metabolites:

-

2-Hydroxypropoxy MKH 6561 (M01): The predominant metabolite identified in wheat.[7]

-

N-desmethyl MKH 6561 (M03): Formed through demethylation.[7]

-

Sulfonamide methyl ester (M05): An intermediate from the cleavage of the sulfonylurea bridge.[7]

-

Sulfonamide acid (M06): Formed by the hydrolysis of the methyl ester.[7]

-

Saccharin (M07): A further degradation product.[7]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of propoxycarbazone-sodium.

| Matrix | Condition | Parameter | Value | Reference |

| Soil | Aerobic | DT₅₀ (Half-life) | 31 - 103 days | [3] |

| Soil | Field Dissipation | DT₅₀ (Half-life) | 4 - 54 days | [4] |

| Water | Aqueous Photolysis (pH 7) | DT₅₀ (Half-life) | 37 - 94 days | [4][5] |

| Water | Fenton Process (14 mM H₂O₂) | DT₅₀ (Half-life) | 5 seconds | [3][6] |

Experimental Protocols

Detailed experimental protocols for studying the degradation of propoxycarbazone-sodium should follow internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Adapted from OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of propoxycarbazone-sodium at different pH values.

-

Materials: Propoxycarbazone-sodium, sterile buffer solutions (pH 4, 7, and 9), analytical standards of potential hydrolysis products, HPLC-MS/MS or equivalent analytical instrumentation.

-

Procedure:

-

Prepare solutions of propoxycarbazone-sodium in the respective buffer solutions in sterile, light-protected containers.

-

Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

At specified time intervals, withdraw aliquots from each solution.

-

Analyze the aliquots for the concentration of propoxycarbazone-sodium and any identified degradation products using a validated analytical method.

-

Determine the rate constant and half-life of hydrolysis at each pH.

-

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

-

Objective: To determine the rate and pathway of propoxycarbazone-sodium degradation in soil under aerobic conditions.

-

Materials: Radiolabeled ([¹⁴C]) propoxycarbazone-sodium, representative soil types, controlled environment chamber, extraction solvents, analytical instrumentation (LSC, HPLC, MS).

-

Procedure:

-

Treat fresh soil samples with [¹⁴C]propoxycarbazone-sodium.

-

Incubate the treated soil in the dark at a constant temperature and moisture level, ensuring aerobic conditions.

-

At various time points, extract replicate soil samples using an appropriate solvent system (e.g., acetonitrile (B52724)/water).

-

Analyze the extracts to quantify the parent compound and metabolites.

-

Characterize and identify the metabolites using chromatographic and spectrometric techniques.

-

Determine the dissipation half-life (DT₅₀) of propoxycarbazone-sodium and the formation and decline of major metabolites.

-

Photodegradation Study in Water (Adapted from OECD Guideline 316)

-

Objective: To determine the rate of direct photodegradation of propoxycarbazone-sodium in water.

-

Materials: Propoxycarbazone-sodium, purified water, a light source simulating natural sunlight (e.g., xenon arc lamp), quartz reaction vessels, analytical instrumentation.

-

Procedure:

-

Prepare an aqueous solution of propoxycarbazone-sodium in quartz vessels.

-

Expose the solutions to the light source under controlled temperature conditions.

-

Run parallel control samples incubated in the dark.

-

At selected time intervals, sample the solutions and analyze for the concentration of the parent compound.

-

Calculate the photodegradation rate constant and half-life.

-

Analytical Methodology: QuEChERS Extraction and UHPLC-MS/MS Analysis

A validated method for the determination of propoxycarbazone-sodium and its metabolite, 2-hydroxy-propoxycarbazone, in various matrices has been established using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[8]

-

Extraction (QuEChERS):

-

Homogenize the sample (e.g., soil, plant material).

-

Add water and acetonitrile to a subsample in a centrifuge tube.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifuge to separate the layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a d-SPE sorbent (e.g., primary secondary amine (PSA), C18) and magnesium sulfate.

-

Vortex and centrifuge.

-

-

Analysis (UHPLC-MS/MS):

-

Filter the cleaned extract.

-

Inject an aliquot into the UHPLC-MS/MS system for quantification.

-

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of propoxycarbazone-sodium in different environments.

Caption: Proposed metabolic pathway of propoxycarbazone-sodium in plants.

References

- 1. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]

- 2. propoxycarbazone-sodium, 181274-15-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bayer.com [bayer.com]

- 8. Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Propoxycarbazone Sodium HPLC Method Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propoxycarbazone sodium.

Introduction

This compound is a post-emergence herbicide used to control grass weeds in various crops.[1][2] Accurate and reliable analytical methods are crucial for its quantification in technical materials, formulated products, and for residue analysis. This application note details a robust HPLC method for the determination of this compound, along with a comprehensive validation protocol to ensure the method's suitability for its intended purpose.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C15H17N4NaO7S | [3][4][5] |

| Molar Mass | 420.37 g/mol | [3][4][5] |

| Melting Point | 230-240 °C (decomposes) | [1][3][4] |

| Water Solubility (at 20 °C) | 42 g/L (pH 7-9) | [3][4] |

| logP (20 °C) | -1.55 (pH 7) | [1][4] |

HPLC Method Development

The following HPLC method is proposed for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), Gradient elution |

| Gradient Program | 0-15 min: 30-70% Acetonitrile; 15-20 min: 70% Acetonitrile; 20-22 min: 70-30% Acetonitrile; 22-25 min: 30% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Reagents and Standards

-

This compound analytical standard (purity > 99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (analytical grade)

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition (30% Acetonitrile in water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For technical grade material or formulations, a simple dissolution and dilution in the mobile phase may be sufficient. For residue analysis in complex matrices like soil or plant material, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by cleanup is recommended.[6]

Experimental Workflow

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC Method Validation Protocol

The developed HPLC method must be validated to ensure its performance is suitable for the intended application. The validation should be performed according to established guidelines.

Validation Parameters

The following parameters should be evaluated:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7]

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of this compound. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |

Method Validation Logic

Caption: Logical relationship of HPLC method validation parameters.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | [Insert Value] |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| Low | [Insert Data] | [Insert Data] | [Insert Data] |

| Medium | [Insert Data] | [Insert Data] | [Insert Data] |

| High | [Insert Data] | [Insert Data] | [Insert Data] |

| Average % Recovery | [Insert Value] |

Table 3: Precision Data

| Sample | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6 over 3 days) |

| [Insert Sample Conc.] | [Insert Data] | [Insert Data] |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | [Insert Value] |

| LOQ | [Insert Value] |

Conclusion

The described HPLC method and validation protocol provide a comprehensive framework for the reliable quantification of this compound. Adherence to these guidelines will ensure the generation of accurate and precise analytical data suitable for quality control, stability studies, and regulatory submissions.

References

- 1. This compound | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]

- 3. This compound [chembk.com]

- 4. echemi.com [echemi.com]

- 5. accustandard.com [accustandard.com]

- 6. Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cipac.org [cipac.org]

Application Note: Quantitative Analysis of Propoxycarbazone-Sodium in Soil by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycarbazone-sodium (B61276) is a post-emergence herbicide from the sulfonylurea class, utilized for the control of grass and broadleaf weeds in various crops.[1] Its potential for persistence and mobility in soil necessitates sensitive and selective analytical methods for monitoring its residues in environmental matrices.[2] This application note details a robust and reliable method for the extraction and quantification of propoxycarbazone-sodium in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, which offers excellent recovery and reproducibility.

Chemical Structure

Caption: 2D Chemical Structure of Propoxycarbazone-sodium.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and LC-MS/MS analysis of propoxycarbazone-sodium in soil.

Sample Preparation (QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of soil samples for pesticide residue analysis.[3]

1. Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the soil.

-

Add 10 mL of acetonitrile (B52724) containing 1% acetic acid.[4]

-

Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[4]

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

-

For general soil types, a d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA) is suitable. For soils with high organic matter, C18 sorbent can be used.[4]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[3] |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[5] |

| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[5] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| Gas Flow | Instrument Dependent |

| Capillary Voltage | 3500 V |

MRM Transitions:

The following MRM transitions should be used for the quantification and confirmation of propoxycarbazone and its metabolite, 2-hydroxy-propoxycarbazone.[4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Propoxycarbazone-sodium | 421.1 | 174.0 | 15 | 116.0 | 25 |

| 2-hydroxy-propoxycarbazone | 415.1 | 174.0 | 12 | 116.0 | 10 |

Quantitative Data

Method performance was evaluated based on linearity, recovery, precision, and limits of quantification (LOQ). The following data is based on a validation study in cereal matrices (wheat, rice, and barley) and provides a strong indication of the expected performance in soil.[4]

| Analyte | Matrix | Spiked Level (mg/kg) | Recovery (%) | Precision (RSDr, %) | LOQ (mg/kg) |

| Propoxycarbazone sodium salt | Wheat, Rice, Barley | 0.01 | 81 | 5 | 0.01 |

| This compound salt | Wheat, Rice, Barley | 0.02 | 79 | 7 | 0.01 |

| This compound salt | Wheat, Rice, Barley | 0.1 | 80 | 5 | 0.01 |

RSDr: Relative Standard Deviation of repeatability

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of propoxycarbazone-sodium in soil.

Signaling Pathway (Mode of Action)

Propoxycarbazone-sodium acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2]

Caption: Mode of action of propoxycarbazone-sodium.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a sensitive, selective, and reliable approach for the quantification of propoxycarbazone-sodium in soil samples. The detailed experimental parameters and expected performance data serve as a valuable resource for environmental monitoring and food safety testing laboratories. This method is crucial for assessing the environmental fate of this herbicide and ensuring compliance with regulatory limits.

References

Application Notes and Protocols for Propoxycarbazone Sodium Residue Analysis in Wheat

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the analysis of propoxycarbazone sodium residues in wheat matrices. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a selective post-emergence herbicide used for the control of grass weeds in wheat and other cereal crops. Monitoring its residue levels in wheat is crucial to ensure food safety and compliance with regulatory limits. This protocol outlines a reliable and validated method for the quantification of this compound in wheat grain.

Experimental Protocol

This protocol is divided into two main stages: sample preparation using a modified QuEChERS method and instrumental analysis by LC-MS/MS.

Sample Preparation: QuEChERS Extraction and Cleanup

The QuEChERS method provides a simple and effective approach for extracting pesticide residues from complex food matrices.[1][2][3][4]

Materials and Reagents:

-

Homogenized wheat grain sample

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Disodium (B8443419) citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes with screw caps

-

15 mL centrifuge tubes for dSPE cleanup

Procedure:

-

Sample Homogenization: Mill the wheat grain sample to a fine powder to ensure homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to moisten the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The use of citrate buffering helps to maintain a stable pH during extraction.

-

Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

-

Centrifuge the tube at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

-

The PSA is included to remove organic acids and other polar interferences, while C18 removes non-polar interferences like fats and waxes. MgSO₄ is added to remove excess water.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

The cleaned extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the selective and sensitive detection of this compound.

Instrumentation:

-

A Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

LC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B (equilibration) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Parameters:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z): 421.0; Product Ion 1 (Quantification): 180.0; Product Ion 2 (Confirmation): 137.9[5] |

| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV. |

| Dwell Time | 100 ms |

Data Presentation

The following table summarizes the validation data for the analysis of this compound in wheat, compiled from various studies.

| Parameter | Value | Reference |

| Recovery (at 0.01 mg/kg) | 81% | [5] |

| Recovery (at 0.02 mg/kg) | 79% | [5] |

| Recovery (at 0.1 mg/kg) | 80% | [5] |

| RSDr (at 0.01 mg/kg) | 5% | [5] |

| RSDr (at 0.02 mg/kg) | 7% | [5] |

| RSDr (at 0.1 mg/kg) | 5% | [5] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [5][6] |

| Linearity (R²) | ≥ 0.99 | [1][2] |

RSDr: Relative Standard Deviation for repeatability

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for this compound residue in wheat.

References

- 1. Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determining pesticide residues in wheat flour by ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry with QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Spectroscopic Analysis of Propoxycarbazone Sodium

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of propoxycarbazone sodium. The information herein is intended to guide researchers in identifying and quantifying this herbicide using various spectroscopic techniques.

This compound is a post-emergence herbicide used to control grass weeds in cereal crops.[1] Its chemical formula is C₁₅H₁₇N₄NaO₇S, with a molecular weight of approximately 420.4 g/mol .[1] Accurate and reliable analytical methods are crucial for residue analysis, quality control, and environmental monitoring.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is a combination of reported values for similar compounds and predicted values based on the chemical structure.

Table 1: UV-Visible Spectroscopy Data

| Parameter | Value | Solvent/Conditions |

| λmax (predicted) | ~240 - 280 nm | Methanol or Acetonitrile/Water |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Predicted Major Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (propoxy & methyl groups) |

| ~1740 | Strong | C=O Stretch (ester carbonyl) |

| ~1700 | Strong | C=O Stretch (triazolinone carbonyl) |

| ~1600 | Medium | C=C Stretch (aromatic ring) |

| 1350 - 1150 | Strong | S=O Stretch (sulfonyl group) |

| 1250 - 1000 | Strong | C-O Stretch (ether and ester) |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| 7.8 - 8.2 | m | Aromatic protons | ~168 |

| 3.9 - 4.2 | t | -O-CH₂- (propoxy) | ~165 |

| ~3.9 | s | -OCH₃ (ester) | 135 - 140 |

| ~3.4 | s | N-CH₃ | 125 - 135 |

| 1.7 - 1.9 | sextet | -CH₂- (propoxy) | ~70 |

| 0.9 - 1.1 | t | -CH₃ (propoxy) | ~53 |

| ~30 | |||

| ~22 | |||

| ~10 |

Table 4: Mass Spectrometry (MS) Data

| Ionization Mode | Parameter | m/z Value |

| ESI (-) | [M-Na]⁻ | ~397.08 |

| ESI (+) | [M+H]⁺ | ~421.09 |

| ESI (+) | [M+Na]⁺ | ~443.07 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectrophotometry

This protocol outlines the determination of the absorption maximum (λmax) of this compound.

Objective: To determine the wavelength of maximum UV absorbance for quantitative analysis.

Materials:

-

This compound standard

-